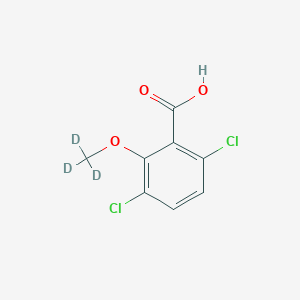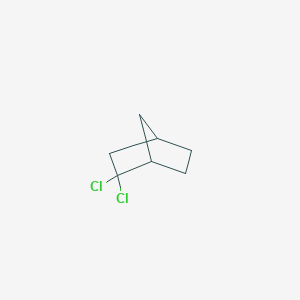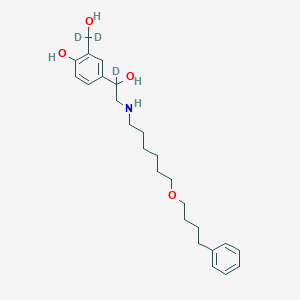
Salmeterol-d3
Descripción general
Descripción
Salmeterol-d3: is a deuterated form of salmeterol, a long-acting beta-2 adrenergic receptor agonist. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms in the molecule, making it useful for various analytical and pharmacokinetic studies.
Mecanismo De Acción
Target of Action
Salmeterol-d3, a deuterium labeled variant of Salmeterol , primarily targets the β2-adrenergic receptors (β2-AR) . These receptors are a class of G protein-coupled receptors (GPCR) that are widely distributed in the smooth muscle tissue in the airway and on some immunological cell membranes . They play a crucial role in mediating bronchodilation, which is essential for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Mode of Action
This compound, like Salmeterol, is a long-acting β2-adrenergic receptor agonist . It binds to both the active and exo sites of the β2-adrenergic receptor . This dual binding allows this compound to persist in the active site, contributing to its longer duration of action compared to other β2 agonists like salbutamol .
Biochemical Pathways
Upon activation of the β2-adrenergic receptors, this compound stimulates the accumulation of cyclic adenosine monophosphate (cAMP) in cells . This leads to the relaxation of bronchial smooth muscle, causing long-lasting bronchodilation . Furthermore, this compound has been found to decrease the production of pro-inflammatory cytokines, such as tumor-necrosis factor-alpha, interleukin-1, and interleukin-6, in a model of allergen-challenged mice . This suggests that this compound may also have immunoregulatory effects.
Pharmacokinetics
This compound, being highly lipophilic, diffuses through the lipid bilayer in muscle cell membranes to reach the β2-ARs . This property explains its slow onset and long duration of action . After inhalation, Salmeterol rapidly reaches maximum plasma concentration and is eliminated with a mean half-life of around 9.29–10.44 hours . The systemic exposure of this compound and its pharmacokinetic profile may vary depending on the dose and the delivery method .
Result of Action
The activation of β2-adrenergic receptors by this compound leads to bronchodilation, which helps in the management of conditions like asthma and COPD . Additionally, its potential immunoregulatory effects, such as the reduction of pro-inflammatory cytokines, could help in attenuating the inflammatory response in asthma .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, tissue bulk can present a complicating factor, particularly where relatively lipophilic compounds like this compound are concerned . Furthermore, factors such as age, obesity, physical activity, and diet can potentially influence the epigenetic modifications and thus the action of this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of salmeterol-d3 involves the incorporation of deuterium atoms into the salmeterol molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in salmeterol are replaced with deuterium using deuterium gas under specific conditions. Another method involves the use of deuterated reagents in the synthesis process to introduce deuterium atoms at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and catalysts to ensure the efficient incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Salmeterol-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Salmeterol-d3 is used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its stable isotope-labeled nature allows for accurate quantification and analysis of salmeterol in complex mixtures .
Biology: In biological research, this compound is used to study the pharmacokinetics and metabolism of salmeterol. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug in biological systems .
Medicine: this compound is used in clinical studies to investigate the efficacy and safety of salmeterol in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). It helps in monitoring drug levels in patients and assessing therapeutic outcomes .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of salmeterol-containing formulations. It ensures the consistency and accuracy of drug products .
Comparación Con Compuestos Similares
Salbutamol: A short-acting beta-2 adrenergic receptor agonist used for quick relief of asthma symptoms.
Formoterol: Another long-acting beta-2 adrenergic receptor agonist with a faster onset of action compared to salmeterol.
Indacaterol: An ultra-long-acting beta-2 adrenergic receptor agonist used for once-daily treatment of COPD.
Uniqueness of Salmeterol-d3: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. Its long duration of action makes it suitable for maintenance therapy in respiratory conditions, offering prolonged bronchodilation compared to short-acting agonists .
Propiedades
IUPAC Name |
4-[1-deuterio-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-[dideuterio(hydroxy)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i20D2,25D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIZNNXWQWCKIB-LPUTUNIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=CC(=C1)C([2H])(CNCCCCCCOCCCCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449038 | |
| Record name | Salmeterol-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497063-94-2 | |
| Record name | Salmeterol-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions using Salmeterol-d3 in conjunction with mass spectrometry imaging (MSI) to study drug distribution in the lungs. Why is this compound used instead of regular Salmeterol in this context?
A1: Utilizing a deuterated form like this compound offers a significant advantage in mass spectrometry imaging (MSI). The presence of deuterium atoms, which have a higher mass than hydrogen, creates a distinct mass shift in the mass spectrometer. This allows researchers to differentiate the administered this compound from any endogenous Salmeterol or related compounds that might be present in the lung tissue. This isotopic labeling ensures accurate measurement and visualization of the distribution pattern of the administered drug, as demonstrated in the study where this compound was successfully tracked in rat lungs after inhalation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-prop-1-en-2-ylheptanoate](/img/structure/B20913.png)
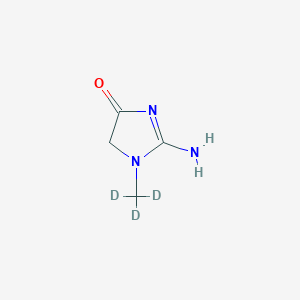
![2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B20918.png)

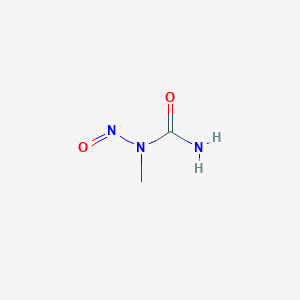
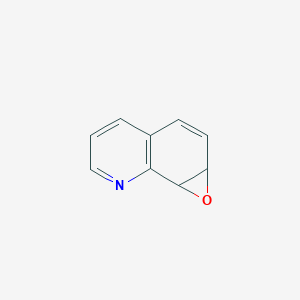
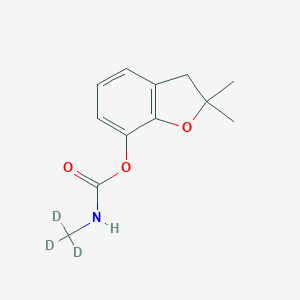
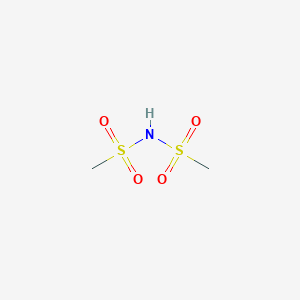
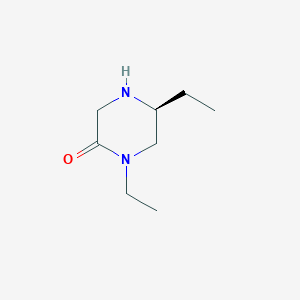
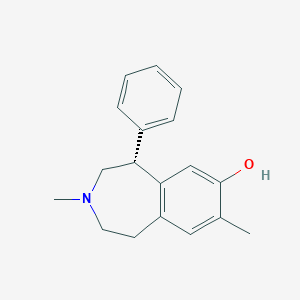
![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)
